molecular formula C12H20N4O3S B12268388 N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12268388
M. Wt: 300.38 g/mol
InChI Key: SAPWSRSLDRJQSP-UHFFFAOYSA-N
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Description

N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, an oxadiazole moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Scientific Research Applications

N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H20N4O3S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C12H20N4O3S/c1-9-13-12(19-14-9)8-16-6-4-10(5-7-16)15-20(17,18)11-2-3-11/h10-11,15H,2-8H2,1H3

InChI Key

SAPWSRSLDRJQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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